molecular formula C16H17NO5 B606067 7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one CAS No. 1607803-67-7

7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one

Katalognummer B606067
CAS-Nummer: 1607803-67-7
Molekulargewicht: 303.314
InChI-Schlüssel: UYYMWNUDIOPESF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is also known as B I09 and is an IRE1 endonuclease inhibitor . The molecular formula is C16H17NO5 .

Wissenschaftliche Forschungsanwendungen

Inhibition of IRE1α in Blood Malignancies

B I09 has been studied as a promising therapeutic strategy in blood malignancies . It targets the Inositol-requiring enzyme 1 alpha (IRE1α), a part of the unfolded protein response (UPR), which is pivotal for cancer cell development and progression, including blood cancers . The introduction of new therapies based on IRE1α inhibition may increase treatment efficacy and reduce the side effects of blood cancer therapy .

Treatment of Acute GVHD and Solid Organ Rejection

B I09 acts as an immunotherapeutic agent which regulates DC response to inflammatory stimuli, preventing acute GVHD in DC-allostimulated human T cells, while maintaining Treg function and anti-tumor activity by CTLs and NK cells . In NSG mice transplanted with human skin xenografts, B I09 protects human skin grafts from alloreactive T cell rejection in vivo .

Reduction of Human DC Migration

In vitro experiments demonstrated that B I09 significantly reduces human DC migration . This reduction in DC migration could have implications in controlling immune responses and could be beneficial in conditions where immune response needs to be modulated .

Decrease in Tissue Destruction in Skin Grafts

B I09 significantly decreased tissue destruction in skin grafts by allogeneic T cells . This could be particularly useful in transplantation medicine, where graft rejection is a major challenge .

Decrease in Tissue Destruction in Liver and Lung Grafts

Similar to its effects on skin grafts, B I09 also significantly decreased tissue destruction in liver and lung grafts . This suggests a potential role for B I09 in improving outcomes in organ transplantation .

Targeting the RNase Activity of IRE1

B I09 was developed as a prodrug to target the RNase activity of IRE1, leading to the suppressed expression of XBP1s . This could have implications in various diseases where the RNase activity of IRE1 plays a crucial role .

Wirkmechanismus

Target of Action

B-I09, also known as B-I09 or BI09 or 7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-1benzopyrano[3,4-c]pyridin-5-one, primarily targets the Inositol-requiring enzyme 1 (IRE1) . IRE1 is a central regulator of the unfolded protein response (UPR), and inhibiting its activity is likely to be beneficial for treating diseases related to proteostasis .

Mode of Action

B-I09 was developed as a prodrug to target the RNase activity of IRE1, leading to the suppressed expression of XBP1s . It effectively blocks the RNase activity of IRE1 in dendritic cells . This interaction with its targets results in the suppression of XBP1s in targeted cells .

Biochemical Pathways

The IRE1–XBP1 pathway of the endoplasmic reticulum (ER) stress response is the primary biochemical pathway affected by B-I09 . The ER stress response is a cellular process triggered by an accumulation of misfolded or unfolded proteins in the ER. B-I09’s inhibition of IRE1’s RNase activity suppresses the expression of XBP1s, a transcription factor that plays a crucial role in the ER stress response .

Result of Action

The molecular and cellular effects of B-I09’s action include a dose-dependent decrease in XBP1s protein level that correlates with cell proliferation and viability . It has been shown to induce leukemic regression without causing systemic toxicity in mouse models . Furthermore, B-I09 suppressed the growth of ARID1A-inactivated ovarian clear cell carcinomas (OCCCs) in vivo in orthotopic xenograft, patient-derived xenograft, and genetic mouse models .

Action Environment

The action, efficacy, and stability of B-I09 can be influenced by various environmental factors. For instance, the compound was administered frequently using 100% DMSO as a carrier in some studies

Zukünftige Richtungen

The compound has shown remarkable activity against nymphs of rice planthoppers, including strains resistant to existing insecticides . Furthermore, it has low adverse effects on pollinators and beneficial arthropods . Because of these features, it is expected to be a suitable part of an integrated pest management strategy .

Eigenschaften

IUPAC Name

7-(1,3-dioxan-2-yl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c18-12-3-2-10-9-4-5-17-8-11(9)15(19)22-14(10)13(12)16-20-6-1-7-21-16/h2-3,16-18H,1,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYMWNUDIOPESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one
Reactant of Route 2
7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one
Reactant of Route 3
7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one
Reactant of Route 4
7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one
Reactant of Route 5
Reactant of Route 5
7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one
Reactant of Route 6
Reactant of Route 6
7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.